Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate physical and chemical properties
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate physical and chemical properties
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate. This compound, a protected dipeptide derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development.
Compound Identification and Core Properties
Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, also known as N-(Benzyloxycarbonyl)glycylglycine ethyl ester (Cbz-Gly-Gly-OEt), is the ethyl ester of the Cbz-protected dipeptide of glycine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial amine-protecting group, which is stable under various conditions but can be selectively removed, making it a cornerstone of peptide chemistry.
While a specific CAS Number for the ethyl ester is not prominently available in major databases, its structure is unambiguously defined. For reference, the closely related methyl ester has the CAS Number 13437-63-3.[1] The properties outlined in this guide are based on established chemical principles and data from structurally analogous compounds.
Table 1: Physicochemical Properties of Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
| Property | Value | Source/Rationale |
| IUPAC Name | Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate | Standard Nomenclature |
| Synonyms | Cbz-Gly-Gly-OEt, N-(Benzyloxycarbonyl)glycylglycine ethyl ester | Common Abbreviations |
| CAS Number | Not prominently available (Methyl ester is 13437-63-3) | [1] |
| Molecular Formula | C₁₄H₁₈N₂O₅ | Calculated |
| Molecular Weight | 294.30 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from analogs[1] |
| Melting Point | 100-102 °C | [2] |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate, Alcohols. Sparingly soluble in water. | [3][4] |
| Storage | Store at 2-8°C, long-term at -20°C, under dry conditions. | Based on peptide stability |
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Caption: Molecular Structure of Cbz-Gly-Gly-OEt.
Synthesis and Purification
The synthesis of Cbz-Gly-Gly-OEt is a classic example of peptide bond formation, a fundamental process in drug development and biochemistry. The most direct and reliable method involves the coupling of N-Cbz-glycine with glycine ethyl ester.
The selection of reagents and conditions is critical for achieving a high yield and purity.
-
Starting Materials: N-Cbz-glycine is prepared by protecting the amino group of glycine with benzyl chloroformate under Schotten-Baumann conditions.[5] Glycine ethyl ester is typically used as its hydrochloride salt (H-Gly-OEt·HCl) to improve stability and handling.
-
Coupling Reagents: A carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. An additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) is included to act as a reactive ester intermediate, which enhances coupling efficiency and minimizes racemization, a critical consideration in peptide synthesis.[6]
-
Base: A non-nucleophilic organic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), is required to neutralize the hydrochloride salt of the amino component, liberating the free amine for the coupling reaction.[6]
-
Solvent: A dry, aprotic solvent like Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic activation of the carboxylic acid, thereby reducing the formation of side products like N-acylurea.
This protocol is a self-validating system, incorporating in-process monitoring and definitive final characterization.
-
Preparation of Amine Component:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in dry CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) dropwise and stir for 15 minutes. This in-situ neutralization generates the free amine required for coupling.
-
-
Activation of Carboxylic Acid Component:
-
In a separate flask, dissolve N-Cbz-glycine (1.0 eq) and HOBt (1.1 eq) in dry CH₂Cl₂.
-
Cool this solution to 0 °C.
-
Add EDC hydrochloride (1.1 eq) in one portion. Stir for 20-30 minutes at 0 °C. The formation of the HOBt-ester can be observed as the solution becomes homogeneous.
-
-
Coupling Reaction:
-
Add the activated N-Cbz-glycine solution from step 2 to the free amine solution from step 1.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).
-
In-Process Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting N-Cbz-glycine spot has been consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. These washes remove unreacted starting materials, the HOBt, and the water-soluble urea byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from ethyl acetate/petroleum ether or by silica gel column chromatography.[2]
-
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Caption: Workflow for the synthesis of Cbz-Gly-Gly-OEt.
Chemical Reactivity and Stability
The reactivity of Cbz-Gly-Gly-OEt is governed by its three primary functional groups: the Cbz protecting group, the amide linkage, and the ethyl ester.
-
Cbz Group Deprotection: The benzyloxycarbonyl group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). This reaction is clean and efficient, yielding the free amine dipeptide ester, toluene, and carbon dioxide as byproducts. This is the most common application of this functional group in multi-step synthesis.
-
Ester Hydrolysis (Saponification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (Cbz-Gly-Gly-OH) using a mild base like lithium hydroxide (LiOH) in a THF/water solvent system. This allows for further elongation of the peptide chain from the C-terminus.
-
Amide Bond Stability: The central amide bond is robust and generally stable to the conditions used for ester hydrolysis or Cbz deprotection. Cleavage requires harsh conditions, such as strong acid or base with heating, which are not typically employed in standard synthetic transformations.
Spectroscopic Characterization
Definitive characterization of the synthesized product is essential for quality control and validation. The following spectral data are predicted based on the known effects of the constituent functional groups.[1][7]
Table 2: Predicted Spectroscopic Data for Cbz-Gly-Gly-OEt
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.~5.6 ppm (br s, 1H): Carbamate N-H proton.~5.1 ppm (s, 2H): Benzyl -CH₂- protons.~4.15 ppm (q, 2H): Ethyl ester -O-CH₂- protons.~4.0 ppm (d, 2H): α-CH₂ protons of the C-terminal glycine.~3.9 ppm (d, 2H): α-CH₂ protons of the N-terminal glycine.~1.25 ppm (t, 3H): Ethyl ester -CH₃ protons. |
| ¹³C NMR | ~170 ppm: Ester carbonyl carbon.~169 ppm: Amide carbonyl carbon.~156 ppm: Carbamate carbonyl carbon.~136 ppm: Aromatic quaternary carbon.~128 ppm (multiple signals): Aromatic C-H carbons.~67 ppm: Benzyl -CH₂- carbon.~61 ppm: Ethyl ester -O-CH₂- carbon.~44 ppm: N-terminal glycine α-carbon.~42 ppm: C-terminal glycine α-carbon.~14 ppm: Ethyl ester -CH₃ carbon. |
| IR (cm⁻¹) | ~3300 cm⁻¹: N-H stretching (amide and carbamate).~3050 cm⁻¹: Aromatic C-H stretching.~2980 cm⁻¹: Aliphatic C-H stretching.~1745 cm⁻¹: C=O stretching (ester).~1690 cm⁻¹: C=O stretching (carbamate).~1655 cm⁻¹: C=O stretching (amide I band).~1535 cm⁻¹: N-H bending (amide II band).~1250 cm⁻¹: C-O stretching. |
| Mass Spec. (ESI-MS) | Calculated m/z for C₁₄H₁₈N₂O₅: 294.12.Expected [M+H]⁺: 295.13.Expected [M+Na]⁺: 317.11.Key Fragments: Loss of the Cbz group, cleavage of the amide bond, and the characteristic benzyl/tropylium cation at m/z 91.[8][9] |
References
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Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Available from: [Link]
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PubMed. Prediction and improvement of protected peptide solubility in organic solvents. Available from: [Link]
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Mass Spectrometry Letters. Homepage. Available from: [Link]
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PubChemLite. Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-(1h-1,2,4-triazol-3-yl)propanoate. Available from: [Link]
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Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]
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